molecular formula C30H32ClNO3 B442906 9-(4-chlorophenyl)-10-(4-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione CAS No. 404921-35-3

9-(4-chlorophenyl)-10-(4-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione

Cat. No.: B442906
CAS No.: 404921-35-3
M. Wt: 490g/mol
InChI Key: USOYMVKFOYSCIJ-UHFFFAOYSA-N
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Description

9-(4-chlorophenyl)-10-(4-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione is a complex organic compound with a unique structure that includes both chlorophenyl and methoxyphenyl groups

Preparation Methods

The synthesis of 9-(4-chlorophenyl)-10-(4-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione typically involves multi-step organic reactions. One common method includes the use of Mannich reaction, which is a three-component reaction involving an amine, an aldehyde, and a ketone. The reaction conditions often require a catalyst, such as silica-supported boric acid with ionic liquid, to achieve high yields and selectivity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

9-(4-chlorophenyl)-10-(4-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For example, it may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of 9-(4-chlorophenyl)-10-(4-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

404921-35-3

Molecular Formula

C30H32ClNO3

Molecular Weight

490g/mol

IUPAC Name

9-(4-chlorophenyl)-10-(4-methoxyphenyl)-3,3,6,6-tetramethyl-4,5,7,9-tetrahydro-2H-acridine-1,8-dione

InChI

InChI=1S/C30H32ClNO3/c1-29(2)14-22-27(24(33)16-29)26(18-6-8-19(31)9-7-18)28-23(15-30(3,4)17-25(28)34)32(22)20-10-12-21(35-5)13-11-20/h6-13,26H,14-17H2,1-5H3

InChI Key

USOYMVKFOYSCIJ-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C(C3=C(N2C4=CC=C(C=C4)OC)CC(CC3=O)(C)C)C5=CC=C(C=C5)Cl)C(=O)C1)C

Canonical SMILES

CC1(CC2=C(C(C3=C(N2C4=CC=C(C=C4)OC)CC(CC3=O)(C)C)C5=CC=C(C=C5)Cl)C(=O)C1)C

Origin of Product

United States

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